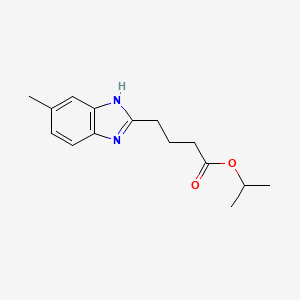
propan-2-yl 4-(5-methyl-1H-1,3-benzodiazol-2-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methylethyl 4-(5-methylbenzimidazol-2-yl)butanoate” is a chemical compound with the molecular formula C15H20N2O2 and a molecular weight of 260.337. It belongs to the class of compounds known as esters . Esters are characterized by a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Synthesis Analysis
The synthesis of esters, such as “Methylethyl 4-(5-methylbenzimidazol-2-yl)butanoate”, typically involves the reaction of an alcohol with a carboxylic acid . This is known as esterification. The general formula for an ester can be written as “R-COO-R’”, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group .Molecular Structure Analysis
The molecular structure of “Methylethyl 4-(5-methylbenzimidazol-2-yl)butanoate” is characterized by the presence of a benzimidazole ring attached to a butanoate ester group. The benzimidazole ring contributes to the aromaticity of the molecule, while the butanoate ester group is responsible for its reactivity.Chemical Reactions Analysis
Esters, including “Methylethyl 4-(5-methylbenzimidazol-2-yl)butanoate”, can undergo a variety of chemical reactions. One such reaction is hydrolysis, which is the breaking of the ester bond in the presence of water . This reaction is catalyzed by either an acid or a base and results in the formation of an alcohol and a carboxylic acid .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
- Palladium Pincer Complexes : Benzimidazole derivatives have been utilized in the synthesis of palladium pincer complexes, showing significant catalytic activity in Heck-type coupling reactions. These complexes, including those with benzimidazolin-2-ylidene ligands, demonstrate the utility of benzimidazole-based ligands in facilitating carbon-carbon bond formation, a critical process in organic synthesis (Hahn et al., 2005).
Photocatalysis and Environmental Applications
- Photocatalytic Properties : Coordination polymers constructed with benzimidazole co-ligands and metal centers, such as manganese, have shown potential in photocatalytic degradation of organic dyes. These materials, leveraging the structural features of benzimidazole derivatives, are promising for environmental remediation applications (Hao et al., 2017).
Material Science
- Polymeric and Solid Lipid Nanoparticles : Benzimidazole carbamates have been encapsulated in polymeric and solid lipid nanoparticles for sustained release in agricultural applications. This encapsulation technique, aimed at reducing environmental toxicity and improving efficiency, highlights the potential of benzimidazole derivatives in the development of advanced materials for controlled release systems (Campos et al., 2015).
Drug Discovery and Biological Applications
- Antimicrobial Activity : Benzimidazole derivatives have been synthesized and screened for antimicrobial activity, with several compounds exhibiting considerable activity against gram-positive and negative bacteria as well as yeast. This underscores the significance of benzimidazole derivatives in the search for new antimicrobial agents (Fahmy et al., 2001).
Wirkmechanismus
Eigenschaften
IUPAC Name |
propan-2-yl 4-(6-methyl-1H-benzimidazol-2-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)19-15(18)6-4-5-14-16-12-8-7-11(3)9-13(12)17-14/h7-10H,4-6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWOYYWFSAQIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
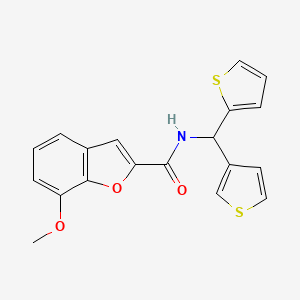
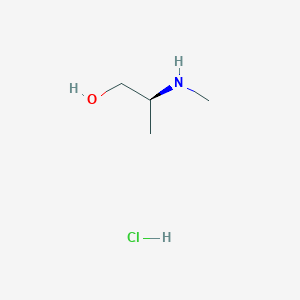

![4-{2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide](/img/structure/B2679200.png)
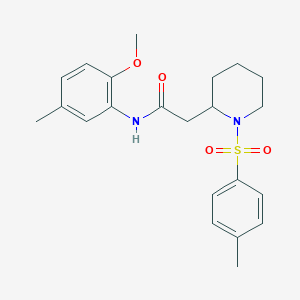
![methyl 1-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2679204.png)
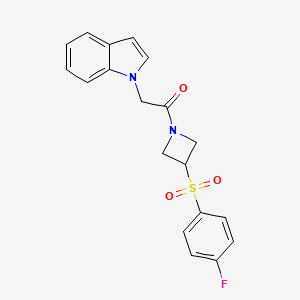
![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B2679210.png)
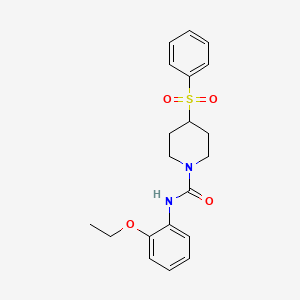
![N-(4-acetylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2679212.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2679215.png)

![N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2679218.png)
